molecular formula C17H24N2O3Si B1521479 tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1203499-24-4

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No. B1521479
M. Wt: 332.5 g/mol
InChI Key: BLJXYAVCSGBWNF-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a pyrido[3,4-b][1,4]oxazine ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a tert-butyl carboxylate group and a trimethylsilyl ethynyl group .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present. For instance, the carboxylate group might undergo reactions typical of esters, while the ethynyl group could potentially participate in alkyne-type reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. These properties can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Halogenated Derivatives

    A method involving the use of trimethylsilyl halides has been utilized in synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the potential of similar tert-butyl-based compounds in organic synthesis (Ivanov et al., 2017).

  • Catalytic Applications in Acylation Chemistry

    The use of tert-butyl-based compounds, similar to the tert-butyl group in the chemical of interest, has been effective in acylation reactions, demonstrating the potential of these compounds in catalytic applications (Mennenga et al., 2015).

  • Polymer Synthesis

    The synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, including a tert-butyl group, indicates the usefulness of such structures in the development of polymers (Mennenga et al., 2015).

Potential Biological Activities

  • Mosquito-larvicidal and Antibacterial Properties

    Novel compounds synthesized using tert-butyl-based structures have shown moderate mosquito-larvicidal and antibacterial activities, suggesting potential applications in pest control and antibacterial drug development (Castelino et al., 2014).

  • Bioactive Compound Synthesis

    The creation of bioactive compounds involving tert-butyl groups, as seen in various synthesized derivatives, points to the potential for developing new drugs or bioactive materials (Kumara et al., 2015).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it might have applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-13(8-12-23(4,5)6)18-9-7-14(15)19/h7,9H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXYAVCSGBWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673651
Record name tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

CAS RN

1203499-24-4
Record name 1,1-Dimethylethyl 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

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